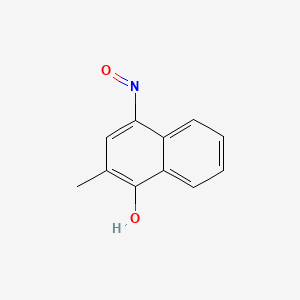

2-Methyl-4-nitrosonaphthalen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-nitrosonaphthalen-1-ol: is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrosonaphthalen-1-ol typically involves the nitration of 2-methyl-1-naphthol followed by a reduction process. The nitration can be achieved using nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. Subsequent reduction of the nitro group to a nitroso group can be carried out using reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Methyl-4-nitrosonaphthalen-1-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a quinone derivative.

Reduction: The nitroso group can be further reduced to an amino group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or iron powder in acidic conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated naphthalenes.

Applications De Recherche Scientifique

Chemistry: 2-Methyl-4-nitrosonaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of naphthalene derivatives, including antimicrobial, antioxidant, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of dyes and pigments for textiles and leather. Its ability to form stable complexes with metals makes it suitable for use in dyeing processes .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-nitrosonaphthalen-1-ol involves its interaction with cellular components through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .

Comparaison Avec Des Composés Similaires

2-Methyl-1-naphthol: Lacks the nitroso group, making it less reactive in redox reactions.

4-Nitrosonaphthalen-1-ol: Lacks the methyl group, which may affect its solubility and reactivity.

2-Methyl-4-nitronaphthalen-1-ol:

Uniqueness: 2-Methyl-4-nitrosonaphthalen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-Methyl-4-nitrosonaphthalen-1-ol (CAS No. 572-99-6) is an organic compound characterized by a naphthalene ring with a methyl group, a nitroso group, and a hydroxyl group. Its structure contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its reactivity, potential toxicity, and applications in various fields.

The molecular formula of this compound is C11H9N2O, which indicates the presence of aromatic and aliphatic characteristics due to its functional groups. The compound exhibits notable reactivity attributed to its hydroxyl and nitroso groups, making it a subject of interest in biochemical studies.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological systems through several mechanisms:

- Reactivity with Nucleophiles and Electrophiles : The compound's functional groups allow it to participate in nucleophilic and electrophilic reactions, which are crucial for understanding its behavior in biological systems and its potential toxicity .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although further research is needed to elucidate these interactions at the molecular level .

- Toxicity Assessments : Initial findings indicate potential toxicity related to the compound's reactivity. Toxicological studies are essential to determine safe exposure levels and understand the biochemical pathways affected by this compound .

Comparative Analysis with Similar Compounds

To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-naphthol | Contains a methyl group on naphthalene | Lacks nitroso group |

| 4-Nitrosonaphthalene | Nitroso group at position 4 without hydroxyl | No methyl substitution |

| 1-Nitrosonaphthalene | Nitroso group at position 1 | Different position affects reactivity |

| 2-Hydroxy-nitronaphthalene | Hydroxyl group at position 2 | Lacks methyl substitution |

The unique combination of functional groups in this compound potentially offers distinct reactivity profiles compared to these similar compounds .

Case Studies

Several case studies have explored the biological activity of compounds related to nitroso derivatives:

- Copper(II)-Mediated Reactions : A study demonstrated that copper(II) can mediate reactions involving nitroso compounds, leading to various products. This mechanism may be relevant for understanding how this compound behaves under similar conditions .

- Environmental Toxicity : Research on daphnids exposed to similar nitroso compounds has highlighted biochemical mechanisms that explain variations in sensitivity to these chemicals. Such insights could inform safety assessments for compounds like this compound .

- Regenerative Processes : Investigations into the effects of related biocides on amphibians have provided valuable information about how nitroso compounds can influence biological processes such as wound healing and regeneration .

Propriétés

IUPAC Name |

2-methyl-4-nitrosonaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCTNNFEVNWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.